1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-15-8-10(7-13-15)20(16,17)14-9-2-3-11-12(6-9)19-5-4-18-11/h7-9,11-12,14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGZEZBVUKOUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the pyrazole sulfonamide class. This compound has garnered attention for its potential biological activities, particularly in the context of drug development for various diseases, including infectious diseases and possibly cancer. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17N3O3S
- Molecular Weight : 295.36 g/mol
The compound features a pyrazole ring linked to a sulfonamide group, which is known for its diverse pharmacological properties.
Research indicates that compounds in the pyrazole sulfonamide class often act as inhibitors of specific enzymes or pathways involved in disease processes. For instance, studies have identified that certain pyrazole sulfonamides target Trypanosoma brucei N-myristoyltransferase (TbNMT), a potential therapeutic target for human African trypanosomiasis (HAT). The inhibition of this enzyme disrupts the lipid modification of proteins essential for the survival of the parasite .
Antimicrobial Activity
A study on related pyrazole sulfonamides demonstrated significant antimicrobial activity against various pathogens. The compound exhibited an IC50 value in the low micromolar range against T. brucei, indicating potent activity .
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | TbNMT | 0.002 |
| DDD85646 (related compound) | TbNMT | 0.002 |
CNS Penetration
One of the challenges with many therapeutic agents is their ability to penetrate the blood-brain barrier (BBB). Modifications to the structure of pyrazole sulfonamides have been shown to improve BBB permeability. For instance, certain modifications led to a brain:blood ratio increase, enhancing central nervous system exposure without compromising efficacy against T. brucei .
Case Studies
In a series of experiments conducted on murine models infected with T. brucei, the efficacy of this compound was evaluated:
- Study Design : Mice were administered varying doses of the compound over a period of four days.
| Dose (mg/kg) | Efficacy (%) |
|---|---|
| 12.5 | Fully curative |
| 50 | Fully curative |
These results suggest that this compound could be a viable candidate for further development as an anti-trypanosomal agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The octahydro-1,4-benzodioxin ring in the target compound distinguishes it from analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide derivatives (e.g., compounds 5a–e in ).
Antibacterial Activity :
- Target Compound: No direct antibacterial data are reported in the provided evidence. aureus or P. aeruginosa .
- Analogues with Lipoxygenase Inhibition : Derivatives bearing arylalkyl substituents (e.g., 5a–e ) exhibited moderate to strong lipoxygenase inhibition, suggesting that substituent bulk and electron-withdrawing groups may enhance enzyme binding .
Table 1: Key Comparative Data
Physicochemical Properties
- Hydrogen Bonding and Crystal Packing : The octahydro-benzodioxin moiety may alter hydrogen-bonding patterns compared to dihydro analogs. For example, N–H···O interactions in dihydro derivatives form C(4) chains (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide), while the saturated ring in the target compound could stabilize different supramolecular architectures .
- Solubility : Increased saturation in the benzodioxin ring may reduce aqueous solubility relative to dihydro derivatives, impacting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
